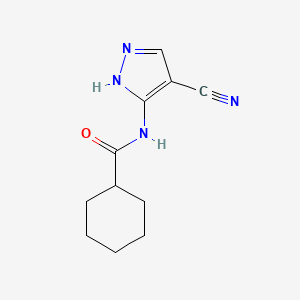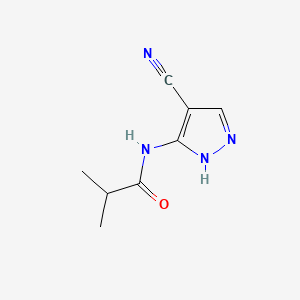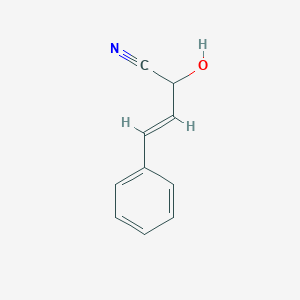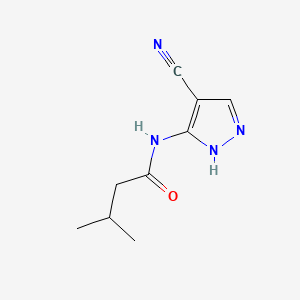
(PRO34)-NEUROPEPTIDE Y (PORCINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide Y (NPY) is a peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in regulating a variety of physiological functions, including appetite, energy balance, stress response, and cardiovascular function. Porcine NPY (pNPY) is a form of NPY that is derived from the pig.
Applications De Recherche Scientifique
P(PRO34)-NEUROPEPTIDE Y (PORCINE) has been widely used in scientific research to study its effects on various physiological functions. It has been shown to play a role in regulating appetite and energy balance, as well as in the stress response and cardiovascular function. p(PRO34)-NEUROPEPTIDE Y (PORCINE) has also been implicated in the pathogenesis of several diseases, including obesity, diabetes, and cardiovascular disease.
Mécanisme D'action
P(PRO34)-NEUROPEPTIDE Y (PORCINE) exerts its effects by binding to specific receptors in the brain and peripheral tissues. The most well-characterized receptors for (PRO34)-NEUROPEPTIDE Y (PORCINE) are the Y1, Y2, Y4, and Y5 receptors. Upon binding to these receptors, p(PRO34)-NEUROPEPTIDE Y (PORCINE) can activate various intracellular signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
p(PRO34)-NEUROPEPTIDE Y (PORCINE) has been shown to have a wide range of biochemical and physiological effects. It is a potent stimulator of food intake and can induce obesity in animal models. p(PRO34)-NEUROPEPTIDE Y (PORCINE) has also been shown to play a role in the stress response, with increased levels of p(PRO34)-NEUROPEPTIDE Y (PORCINE) being observed in response to stress. In addition, p(PRO34)-NEUROPEPTIDE Y (PORCINE) has been implicated in the regulation of cardiovascular function, with both vasoconstrictive and vasodilatory effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
P(PRO34)-NEUROPEPTIDE Y (PORCINE) is a useful tool for studying the physiological functions of (PRO34)-NEUROPEPTIDE Y (PORCINE) in vitro and in vivo. It can be used to investigate the effects of (PRO34)-NEUROPEPTIDE Y (PORCINE) on various tissues and organs, as well as to study the mechanisms underlying its effects. However, there are also some limitations to using p(PRO34)-NEUROPEPTIDE Y (PORCINE) in lab experiments. For example, p(PRO34)-NEUROPEPTIDE Y (PORCINE) can be expensive to synthesize, and its effects can be difficult to interpret due to the complexity of the (PRO34)-NEUROPEPTIDE Y (PORCINE) signaling system.
Orientations Futures
There are many potential future directions for research on p(PRO34)-NEUROPEPTIDE Y (PORCINE). One area of interest is the role of p(PRO34)-NEUROPEPTIDE Y (PORCINE) in the regulation of appetite and energy balance, and its potential as a target for the treatment of obesity and related metabolic disorders. Another area of interest is the role of p(PRO34)-NEUROPEPTIDE Y (PORCINE) in the stress response and its potential as a biomarker for stress-related disorders. Finally, there is also interest in exploring the potential therapeutic applications of p(PRO34)-NEUROPEPTIDE Y (PORCINE), such as in the treatment of cardiovascular disease.
Conclusion:
In conclusion, p(PRO34)-NEUROPEPTIDE Y (PORCINE) is a useful tool for studying the physiological functions of (PRO34)-NEUROPEPTIDE Y (PORCINE) in vitro and in vivo. It has a wide range of biochemical and physiological effects and has been implicated in the pathogenesis of several diseases. Despite its limitations, p(PRO34)-NEUROPEPTIDE Y (PORCINE) remains an important tool for investigating the complex signaling pathways of (PRO34)-NEUROPEPTIDE Y (PORCINE) and holds promise for future therapeutic applications.
Méthodes De Synthèse
P(PRO34)-NEUROPEPTIDE Y (PORCINE) can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a commonly used method for synthesizing peptides, and it involves the sequential addition of amino acids to a growing peptide chain on a solid support. The synthesized peptide is then cleaved from the solid support and purified using chromatography.
Propriétés
Numéro CAS |
128768-54-7 |
|---|---|
Nom du produit |
(PRO34)-NEUROPEPTIDE Y (PORCINE) |
Formule moléculaire |
C7H6F2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






